Chrysospermin B

Membrane Biophysics Ion Channel Pharmacology Peptaibol Electrophysiology

Chrysospermin B is a 19‑residue peptaibol antibiotic first isolated from the mycelium of the filamentous fungus Apiocrea chrysosperma (also classified as Hypomyces chrysospermus). It belongs to the structural class of nonadecapeptides containing a high proportion of the non‑proteinogenic α‑aminoisobutyric acid (Aib) and a C‑terminal tryptophanol (Trp‑ol).

Molecular Formula C91H142N22O23
Molecular Weight 1912.2 g/mol
Cat. No. B15567870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysospermin B
Molecular FormulaC91H142N22O23
Molecular Weight1912.2 g/mol
Structural Identifiers
InChIInChI=1S/C91H142N22O23/c1-24-91(23,81(135)112-89(19,20)80(134)111-85(11,12)76(130)101-58(37-39-64(93)118)69(123)99-54(46-114)43-53-44-94-56-34-29-28-33-55(53)56)108-73(127)62-35-30-40-113(62)82(136)90(21,22)105-67(121)50(5)96-66(120)49(4)97-74(128)84(9,10)109-78(132)87(15,16)104-65(119)45-95-68(122)57(36-38-63(92)117)100-70(124)59(41-48(2)3)102-77(131)86(13,14)110-79(133)88(17,18)107-72(126)61(47-115)103-75(129)83(7,8)106-71(125)60(98-51(6)116)42-52-31-26-25-27-32-52/h25-29,31-34,44,48-50,54,57-62,94,114-115H,24,30,35-43,45-47H2,1-23H3,(H2,92,117)(H2,93,118)(H,95,122)(H,96,120)(H,97,128)(H,98,116)(H,99,123)(H,100,124)(H,101,130)(H,102,131)(H,103,129)(H,104,119)(H,105,121)(H,106,125)(H,107,126)(H,108,127)(H,109,132)(H,110,133)(H,111,134)(H,112,135)
InChIKeyRDTWQJPEVOEAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chrysospermin B for Research: A 19‑Residue Peptaibol with Distinct Ion Channel Conductance and Antimicrobial Profile


Chrysospermin B is a 19‑residue peptaibol antibiotic first isolated from the mycelium of the filamentous fungus Apiocrea chrysosperma (also classified as Hypomyces chrysospermus) [1]. It belongs to the structural class of nonadecapeptides containing a high proportion of the non‑proteinogenic α‑aminoisobutyric acid (Aib) and a C‑terminal tryptophanol (Trp‑ol) [2]. Chrysospermin B exhibits antibacterial activity against Gram‑positive bacteria such as Staphylococcus aureus and Bacillus subtilis, activity against Klebsiella pneumoniae, and antifungal activity against yeasts including Pichia pastoris and Saccharomyces cerevisiae [1].

Why Generic Substitution of Chrysospermin B with Other Peptaibols Is Not Scientifically Justified


Within the peptaibol class, membrane‑perturbing activity and resultant antimicrobial potency are not uniform but are dictated by precise sequence length and amino acid composition [1][2]. Comparative biophysical studies on artificial lipid bilayers demonstrate that homologous chrysospermins differing by only a few residues can exhibit markedly divergent ion channel conductances [2]. Furthermore, cross‑peptaibol analyses confirm that 19‑residue chrysospermins, including chrysospermin B, display membrane pore‑forming activity that exceeds that of shorter (<17‑residue) peptaibols by several orders of magnitude [1]. Consequently, replacing chrysospermin B with an alternative peptaibol without quantitative evidence of equivalent membrane activity and antimicrobial spectrum introduces substantial experimental uncertainty and risks functional non‑equivalence.

Quantitative Differentiation of Chrysospermin B: Evidence‑Based Selection Criteria


Chrysospermin B vs. Chrysospermins A and C: 2‑Fold Higher Single‑Channel Conductance in Artificial Lipid Bilayers

In artificial lipid bilayer membranes, chrysospermin B (Ib) forms cation‑selective ion channels with a single‑channel conductance of 640 pS in 100 mM KCl, which is twice the conductance value observed for the homologous peptaibols chrysospermin A (Ia) and chrysospermin C (Ic) under identical experimental conditions [1]. This difference is attributed to specific amino acid substitutions within the 19‑residue sequence that alter the channel‑forming geometry and ion permeation properties [1].

Membrane Biophysics Ion Channel Pharmacology Peptaibol Electrophysiology

Chrysospermin B and D vs. Chrysospermins A and C: Differential Ion Channel Conductance Linked to Sequence Homology

Among the four homologous 19‑residue chrysospermins (A, B, C, and D), a clear pattern of differential ion channel conductance has been established. Chrysospermin B and chrysospermin D both form channels with approximately 640 pS conductance (100 mM KCl), whereas chrysospermin A and chrysospermin C form channels with roughly half that conductance (~320 pS) [1]. The primary structural difference resides at positions 5 and 15 of the peptide sequence, where chrysospermins A and B possess Aib (α‑aminoisobutyric acid) at position 5, whereas C and D have Iva (isovaline) [2].

Structure‑Activity Relationship Peptaibol Ion Channels Antimicrobial Peptide Screening

Chrysospermin B (19‑Residue Peptaibol) vs. Shorter (<17‑Residue) Peptaibols: Orders‑of‑Magnitude Difference in Membrane Pore‑Forming Efficiency

A comparative study of 14 naturally occurring peptaibols using an artificial bilayer membrane model demonstrated that 19‑residue peptaibols, including the chrysospermins (of which chrysospermin B is a member), display membrane pore‑forming activity that is higher by several orders of magnitude compared with smaller peptaibols containing fewer than 17 amino acids (e.g., ampullosporins, trichofumins, bergofungins, cephaibols) [1]. This differential is not marginal but represents a fundamental functional distinction based on peptide length and consequent membrane‑spanning capability [1].

Antimicrobial Peptide Screening Membrane Permeabilization Assays Peptaibol Structure‑Function

Chrysospermin B: Reported Antimicrobial Spectrum Against Gram‑Positive Bacteria, K. pneumoniae, and Yeasts

Chrysospermin B exhibits antibacterial activity against Gram‑positive bacteria including Staphylococcus aureus and Bacillus subtilis, as well as activity against Klebsiella pneumoniae [1]. Additionally, it demonstrates antifungal activity against yeasts, specifically Pichia pastoris (also referred to as Ocher echinoderma in some vendor sources) and Saccharomyces cerevisiae . This antimicrobial spectrum has been consistently reported across primary literature and technical datasheets, establishing a baseline profile against which the compound can be evaluated in microbiological research.

Antimicrobial Susceptibility Testing Natural Product Antibiotics Antifungal Screening

Validated Research and Application Scenarios for Chrysospermin B Based on Peer‑Reviewed Evidence


Biophysical Studies of Cation‑Selective Ion Channel Formation in Artificial Lipid Bilayers

Chrysospermin B forms cation‑selective ion channels with a well‑characterized single‑channel conductance of 640 pS in 100 mM KCl, a value that is precisely double that of its homologs chrysospermin A and C [1]. This quantifiable biophysical signature makes chrysospermin B a preferred candidate for electrophysiological studies investigating the relationship between peptaibol sequence composition and ion channel conductance, as well as for comparative analyses of membrane‑active peptide mechanisms where distinct conductance levels serve as an experimental variable.

Structure‑Activity Relationship (SAR) Studies on 19‑Residue Peptaibols

The chrysospermin series (A, B, C, D) provides a defined homologous set for dissecting the contribution of specific amino acid positions to peptaibol function. Chrysospermin B, with its unique combination of Aib at position 5 and Aib at position 15, belongs to the high‑conductance (640 pS) group [1][2]. Researchers investigating how substitutions at positions 5 (Aib vs. Iva) and 15 (Aib vs. Iva) influence membrane‑spanning conformation and ion permeation will find chrysospermin B an essential comparator within the chrysospermin set.

Antimicrobial Screening Against Gram‑Positive Bacteria, K. pneumoniae, and Selected Yeasts

Chrysospermin B has documented antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumoniae, as well as antifungal activity against Pichia pastoris and Saccharomyces cerevisiae [1][2]. For research programs screening natural product‑derived peptaibols against these specific target organisms, chrysospermin B offers a defined and reproducible starting point for comparative antimicrobial susceptibility testing and mode‑of‑action investigations involving membrane disruption.

Differentiation Studies Between 19‑Residue and Shorter (<17‑Residue) Peptaibols

Comparative studies have established that 19‑residue peptaibols, including the chrysospermins, exhibit membrane pore‑forming efficiency that exceeds that of shorter (<17‑residue) peptaibols by several orders of magnitude [1]. Chrysospermin B therefore serves as a representative high‑activity, long‑chain peptaibol for studies designed to elucidate how peptide length governs membrane‑spanning capability, pore stability, and consequent biological activity across the peptaibol structural class.

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